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A Head-to-Head Comparison of Extraction
Techniques for 13-cis-Lycopene
For researchers, scientists, and drug development professionals, the isolation of specific

geometric isomers of bioactive compounds like lycopene is of paramount importance. The cis-

isomers of lycopene, including 13-cis-lycopene, have garnered significant attention due to

their potentially higher bioavailability compared to the all-trans-lycopene form predominantly

found in fresh tomatoes. The choice of extraction methodology can profoundly influence the

isomeric profile of the final lycopene extract. This guide provides an objective, data-driven

comparison of four common extraction techniques: Supercritical Fluid Extraction (SFE),

Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and conventional

Solvent Extraction, with a specific focus on their efficiency in isolating 13-cis-lycopene.

Quantitative Comparison of Extraction Techniques
The following table summarizes the key quantitative parameters for each extraction method. It

is important to note that a direct comparison of 13-cis-lycopene yield is challenging due to

variations in experimental conditions and reporting metrics across different studies. The data

presented here is a synthesis of findings from multiple sources to provide a comparative

overview.
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Parameter

Supercritical
Fluid
Extraction
(SFE)

Ultrasound-
Assisted
Extraction
(UAE)

Microwave-
Assisted
Extraction
(MAE)

Conventional
Solvent
Extraction

Principle

Utilizes a

supercritical fluid

(typically CO2)

as a solvent.

Employs high-

frequency sound

waves to disrupt

cell walls and

enhance solvent

penetration.

Uses microwave

energy to heat

the solvent and

sample,

accelerating

extraction.

Relies on the

direct use of

organic solvents

to dissolve the

target

compound.

Typical Solvents

Supercritical

CO2, often with a

co-solvent like

ethanol.[1][2]

Hexane,

acetone, ethanol

mixtures.[3][4]

Ethyl acetate, n-

hexane.[5][6]

Hexane,

acetone, ethanol,

ethyl acetate

mixtures.[7]

Temperature 40°C - 100°C.
25°C - 60°C.[3]

[8]
50°C.[9] 20°C - 60°C.[3]

Pressure 200 - 550 bar. Atmospheric. Atmospheric. Atmospheric.

Extraction Time 0.5 - 8 hours.
10 - 60 minutes.

[8]
2 - 10 minutes.[6] 1 - 5 hours.[7]

Total Lycopene

Yield

Up to 93%

recovery.

Can be higher

than

conventional

methods.

Optimum yield of

27.25 mg/100g

from tomato

peels.[6]

~96% recovery

with optimized

solvent systems.

[7]

13-cis-Lycopene

Yield/Proportion

Can be

optimized to yield

up to 62% of

total lycopene as

cis-isomers.[2]

Formation of 13-

cis-lycopene is

observed, but

quantification

varies.[10]

Can increase the

proportion of cis-

isomers

compared to all-

trans. A study

reported a

maximum cis-

isomer yield of

4.450 mg/100 g.

[5]

Generally lower

proportion of cis-

isomers

compared to

thermal or

energy-assisted

methods unless

heat is applied.
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Advantages

Environmentally

friendly ("green")

solvent, high

selectivity,

minimal thermal

degradation at

lower

temperatures.

Faster than

conventional

methods, lower

energy

consumption.

Very rapid

extraction,

reduced solvent

usage.

Simple setup,

well-established

methods.

Disadvantages

High initial

equipment cost,

may require co-

solvents for

efficient

extraction of

lycopene.

Potential for free

radical formation

and degradation

of lycopene at

high intensities.

Potential for

localized

overheating and

degradation of

thermolabile

compounds.

High solvent

consumption,

potential for toxic

solvent residues,

longer extraction

times.

Experimental Protocols
Detailed methodologies for each extraction technique are provided below. These protocols are

generalized from various studies and can be adapted based on specific research needs.

Supercritical Fluid Extraction (SFE) of 13-cis-Lycopene
Objective: To extract lycopene from a tomato-based matrix with an enriched proportion of cis-

isomers using supercritical CO2.

Materials and Equipment:

Freeze-dried and ground tomato powder

Supercritical fluid extractor system with a temperature-controlled extraction vessel

High-pressure CO2 pump

Back-pressure regulator

Collection vessel
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Ethanol (co-solvent, optional)

HPLC system with a C30 column for isomer analysis

Procedure:

Load a known quantity of the prepared tomato powder into the extraction vessel.

Pressurize the system with CO2 to the desired pressure (e.g., 55 MPa).

Set the extraction vessel temperature (e.g., 52°C) to optimize for cis-isomer formation.[2]

If using a co-solvent, introduce ethanol at a specific flow rate.

Initiate the flow of supercritical CO2 through the extraction vessel for a set duration (e.g., 180

minutes).[2]

The extracted lycopene is precipitated in the collection vessel by reducing the pressure.

Collect the extract and dissolve it in a suitable solvent for HPLC analysis to quantify the all-

trans and cis-lycopene isomers.

Ultrasound-Assisted Extraction (UAE) of 13-cis-
Lycopene
Objective: To extract lycopene from a tomato-based matrix using ultrasonication, which can

induce isomerization to 13-cis-lycopene.

Materials and Equipment:

Fresh or freeze-dried tomato sample, homogenized

Ultrasonic bath or probe sonicator

Extraction solvent (e.g., hexane:acetone:ethanol, 2:1:1 v/v/v) with an antioxidant like BHT.[3]

Centrifuge
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Rotary evaporator

HPLC system with a C30 column

Procedure:

Mix a known amount of the homogenized tomato sample with the extraction solvent in a

flask.

Place the flask in an ultrasonic bath or immerse the ultrasonic probe into the mixture.

Apply ultrasound at a specific frequency (e.g., 40 kHz) and power (e.g., 90 W) for a defined

period (e.g., 30 minutes).[3]

Maintain a constant temperature during the process (e.g., 30°C) to control isomerization.[10]

After sonication, centrifuge the mixture to separate the solid residue from the liquid extract.

Collect the supernatant and concentrate it using a rotary evaporator.

Redissolve the extract in a suitable solvent for HPLC analysis to determine the isomeric

profile.

Microwave-Assisted Extraction (MAE) of 13-cis-
Lycopene
Objective: To rapidly extract lycopene from a tomato-based matrix using microwave energy,

which can promote the formation of cis-isomers.

Materials and Equipment:

Ground tomato peels or powder

Microwave extraction system

Extraction solvent (e.g., ethyl acetate)

Filtration apparatus
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Rotary evaporator

HPLC system with a C30 column

Procedure:

Place a known quantity of the ground tomato material into the microwave extraction vessel.

Add the extraction solvent at a specific solid-to-liquid ratio (e.g., 1:20 w/v).[6]

Set the microwave power (e.g., 360 W) and irradiation time (e.g., a few minutes in short

bursts).[9]

After extraction, allow the mixture to cool and then filter to separate the solid residue.

Collect the filtrate and evaporate the solvent using a rotary evaporator.

Dissolve the resulting extract in a suitable solvent for HPLC analysis to quantify the different

lycopene isomers.

Conventional Solvent Extraction of 13-cis-Lycopene
Objective: To extract lycopene from a tomato-based matrix using organic solvents, with the

potential for isomerization to 13-cis-lycopene through thermal processing.

Materials and Equipment:

Homogenized tomato sample

Extraction solvent (e.g., acetone:ethyl acetate, 1:1 v/v).[7]

Shaking water bath or magnetic stirrer

Filtration apparatus or centrifuge

Rotary evaporator

HPLC system with a C30 column
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Procedure:

Combine a known amount of the homogenized tomato sample with the extraction solvent in

a flask.

Agitate the mixture for a specified time (e.g., 5 hours) at a controlled temperature (e.g.,

40°C).[7] Higher temperatures can be used to intentionally promote isomerization.

Separate the liquid extract from the solid residue by filtration or centrifugation.

Collect the extract and remove the solvent using a rotary evaporator.

Redissolve the obtained oleoresin in a suitable solvent for HPLC analysis to determine the

content of 13-cis-lycopene and other isomers.

Visualizing the Extraction Workflows
The following diagrams, created using the DOT language, illustrate the general workflows for

each extraction technique.
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Supercritical Fluid Extraction 
 (CO2, Temp, Pressure)

Load Sample Pressure Reduction & 
 Lycopene Precipitation

Extract Flow HPLC Analysis 
 (Isomer Quantification)

Collect & Dissolve End: 
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Generate Results

Click to download full resolution via product page

Caption: Workflow for Supercritical Fluid Extraction (SFE) of 13-cis-Lycopene.
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 (Isomer Quantification)

Redissolve End: 
 13-cis-Lycopene Data
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Caption: Workflow for Ultrasound-Assisted Extraction (UAE) of 13-cis-Lycopene.
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Start: 
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Microwave-Assisted Extraction 
 (Solvent, Microwave Power)

Mix FiltrationProcess Solvent EvaporationCollect Filtrate HPLC Analysis 
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Generate Results
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Caption: Workflow for Microwave-Assisted Extraction (MAE) of 13-cis-Lycopene.
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Caption: Workflow for Conventional Solvent Extraction of 13-cis-Lycopene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Supercritical CO(2) extraction of beta-carotene and lycopene from tomato paste waste -
PubMed [pubmed.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. Ultrasound assisted extraction of lycopene from tomato processing wastes - PMC
[pmc.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

5. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]

6. qol-au.com [qol-au.com]

7. Standardization of solvent extraction process for Lycopene extraction from tomato pomace
- MedCrave online [medcraveonline.com]

8. Valorization of tomato processing by-products: Predictive modeling and optimization for
ultrasound-assisted lycopene extraction - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b082249?utm_src=pdf-body-img
https://www.benchchem.com/product/b082249?utm_src=pdf-body
https://www.benchchem.com/product/b082249?utm_src=pdf-body-img
https://www.benchchem.com/product/b082249?utm_src=pdf-body
https://www.benchchem.com/product/b082249?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/11087510/
https://pubmed.ncbi.nlm.nih.gov/11087510/
https://www.researchgate.net/publication/315416033_The_cis_-lycopene_isomers_composition_in_supercritical_CO_2_extracted_tomato_by-products
https://pmc.ncbi.nlm.nih.gov/articles/PMC4252437/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4252437/
https://www.researchgate.net/publication/313748031_Ultrasound-assisted_extraction_of_lycopene_and_b-carotene_from_tomato-processing_wastes
https://scholarspace.manoa.hawaii.edu/server/api/core/bitstreams/d942c30e-b5a4-4822-aa8c-22246edb4c96/content
https://qol-au.com/sites/default/files/Pages%20from%20QOL-Volumen%2015_Issue%201-2%20FEBRUAR%202024-WEB-3_0.pdf
https://medcraveonline.com/JABB/standardization-of-solvent-extraction-process-for-lycopene-extraction-from-tomato-pomace.html
https://medcraveonline.com/JABB/standardization-of-solvent-extraction-process-for-lycopene-extraction-from-tomato-pomace.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC11408852/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11408852/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b082249?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


9. CN102070392A - Microwave-assisted method for extracting lycopene - Google Patents
[patents.google.com]

10. Effects of various factors of ultrasonic treatment on the extraction yield of all-trans-
lycopene from red grapefruit (Citrus paradise Macf.) - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Head-to-head comparison of different extraction
techniques for 13-cis-Lycopene]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b082249#head-to-head-comparison-of-different-
extraction-techniques-for-13-cis-lycopene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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